molecular formula C10H9NO2S B12280510 Ethyl thieno[2,3-b]pyridine-3-carboxylate CAS No. 53175-02-3

Ethyl thieno[2,3-b]pyridine-3-carboxylate

Cat. No.: B12280510
CAS No.: 53175-02-3
M. Wt: 207.25 g/mol
InChI Key: SNZKXDYEPHUSRR-UHFFFAOYSA-N
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Description

Ethyl thieno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl thieno[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be converted to thieno[3,4-b]pyridine derivatives through further reactions . Another approach involves the use of 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials, followed by cyclization reactions to form the desired thienopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl thieno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in various functionalized thienopyridine derivatives.

Scientific Research Applications

Ethyl thieno[2,3-b]pyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl thieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, some derivatives of thienopyridine have been shown to interact with the GABA A receptor, exhibiting neurotropic activity . The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Ethyl thieno[2,3-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their specific chemical properties and biological activities, highlighting the unique potential of each compound in different research and application areas.

Properties

CAS No.

53175-02-3

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

ethyl thieno[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)8-6-14-9-7(8)4-3-5-11-9/h3-6H,2H2,1H3

InChI Key

SNZKXDYEPHUSRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC2=C1C=CC=N2

Origin of Product

United States

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